molecular formula C14H21NO2 B1470248 3-(Benzyl(butyl)amino)propanoic acid CAS No. 216587-41-6

3-(Benzyl(butyl)amino)propanoic acid

Cat. No.: B1470248
CAS No.: 216587-41-6
M. Wt: 235.32 g/mol
InChI Key: QIBRHKAEVRMYJY-UHFFFAOYSA-N
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Description

3-(Benzyl(butyl)amino)propanoic acid is an organic compound with the molecular formula C14H21NO2 It is a derivative of propanoic acid, where the amino group is substituted with a benzyl and butyl group

Scientific Research Applications

3-(Benzyl(butyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

While specific future directions for 3-(Benzylbutylamino)propanoic acid are not available, related compounds like indole-3-propionic acid are being studied for their potential in treating metabolic syndrome . Additionally, biological production methods for propionic acid are being explored for their environmental benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl(butyl)amino)propanoic acid typically involves the reaction of benzylamine and butylamine with a propanoic acid derivative. One common method is the reductive amination of 3-oxopropanoic acid with benzylamine and butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyl(butyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Benzyl ketone or butyl ketone derivatives.

    Reduction: Benzyl alcohol or butyl alcohol derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Benzyl(butyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyl(tert-butoxycarbonyl)amino)propanoic acid: Similar structure but with a tert-butoxycarbonyl protecting group.

    3-(Benzyl(methyl)amino)propanoic acid: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

3-(Benzyl(butyl)amino)propanoic acid is unique due to the presence of both benzyl and butyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties for various applications.

Properties

IUPAC Name

3-[benzyl(butyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-10-15(11-9-14(16)17)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBRHKAEVRMYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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